BenchChemオンラインストアへようこそ!

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide

Structure-Activity Relationship (SAR) Molecular Docking Conformational Analysis

This C6-hexanamide quinazolinone-indole hybrid (CAS 896383-11-2, MW 418.5, XLogP3 3.0) is the six-carbon linker reference point for systematic SAR. Compared to C3 (896372-63-7) and C4 (919730-74-8) propanamide/butanamide analogs, its two extra methylene units increase end-to-end distance and conformational entropy, critical for mapping linker flexibility contributions to ATP-binding pocket or lipid-binding domain engagement. Supplied at ≥95% purity (analytically validated), it serves as a reliable building block for focused library synthesis via parallel amide coupling or N-functionalization. Researchers use it in computational docking (PubChem CID 4072046) and cytotoxicity panels to probe indole regioisomer spatial requirements. Standard lead time: ≤2 weeks.

Molecular Formula C24H26N4O3
Molecular Weight 418.497
CAS No. 896383-11-2
Cat. No. B2794696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide
CAS896383-11-2
Molecular FormulaC24H26N4O3
Molecular Weight418.497
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O
InChIInChI=1S/C24H26N4O3/c29-22(25-14-13-17-16-26-20-10-5-3-8-18(17)20)12-2-1-7-15-28-23(30)19-9-4-6-11-21(19)27-24(28)31/h3-6,8-11,16,26H,1-2,7,12-15H2,(H,25,29)(H,27,31)
InChIKeyFQKWMQPOAUZANS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide (CAS 896383-11-2) – Procurement-Ready Physicochemical and Structural Baseline for Comparative Evaluation


6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide (CAS 896383-11-2) is a synthetic quinazolinone-indole hybrid bearing a six-carbon hexanamide linker. Its molecular formula is C₂₄H₂₆N₄O₃, molecular weight 418.5 g·mol⁻¹, XLogP3 3.0, three hydrogen bond donors, and nine rotatable bonds [1]. The compound is offered primarily as a research-grade screening molecule or synthetic building block, with typical purity of 95% . It belongs to a broader class of quinazolinone-indole conjugates that have demonstrated inhibitory activity toward kinases, pancreatic lipase, and tumor cell growth [2].

Why Generic Substitution Fails for 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide (CAS 896383-11-2): Structural Determinants That Distinguish This Scaffold from Its Closest Analogs


In-class quinazolinone-indole hybrids are not functionally interchangeable, because minor architectural shifts—linker length, indole substitution position, and quinazolinone oxidation state—profoundly alter conformational flexibility, lipophilicity, hydrogen-bond capacity, and ultimately target engagement. For CAS 896383-11-2, the six-carbon hexanamide spacer (versus propanamide or butanamide analogs) adds two methylene units that increase the maximum end-to-end distance and conformational entropy, while the unsubstituted 2,4-dioxo-quinazolinone core retains a full complement of hydrogen-bond donors and acceptors. These physicochemical differences are predicted to translate into distinct binding modes against ATP-binding pockets and lipid-binding domains, as documented for structurally related indole-quinazolinone series [1]. Simple replacement with a shorter-linker analog (e.g., CAS 896372-63-7) or a regioisomeric indolyl variant (e.g., CAS 929868-31-5) without re-optimization risks loss of potency, selectivity, or solubility.

Head-to-Head Physicochemical and Structural Differentiation of 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide (CAS 896383-11-2) Against Closest Analogs


Linker Length Differentiation: Hexanamide (C6) vs. Propanamide (C3) and Butanamide (C4) – Impact on Conformational Flexibility and Predicted Binding Reach

CAS 896383-11-2 possesses a six-carbon hexanamide linker connecting the quinazolinone core to the indole moiety. The closest commercially cataloged analogs—3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide (CAS 896372-63-7) and 4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide (CAS 919730-74-8)—contain three- and four-carbon linkers, respectively [1]. The two additional methylene units in the target compound increase the rotatable bond count to 9 from 6 (C3 analog) and 7 (C4 analog), while the molecular weight rises to 418.5 versus 376.4 (C3) and 390.4 (C4) [2]. In published SAR campaigns on indole-quinazolinone hybrids, linker length extension from C4 to C6 was associated with improved docking scores and altered inhibition kinetics against pancreatic lipase, attributed to deeper penetration into the active-site hydrophobic channel [3].

Structure-Activity Relationship (SAR) Molecular Docking Conformational Analysis

Hydrogen-Bond Donor Capacity: 2,4-Dioxo vs. 4-Oxo Analogs – Trade-off in Solubility and Binding Versatility

CAS 896383-11-2 contains a 2,4-dioxo-1H-quinazolin-3-yl moiety, which provides three hydrogen-bond donors (HBD: two NH and one indole NH) [1]. In contrast, the 4-oxo-3,4-dihydroquinazolin-3-yl analog N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-3,4-dihydroquinazolin-3-yl)hexanamide (CAS not retrieved; ChemBase ID 222139) has only two HBDs due to the absence of the C2 carbonyl [2]. The extra HBD in the target compound increases topological polar surface area (tPSA) by approximately 12 Ų (estimated from fragment contributions) and is expected to enhance aqueous solubility at the expense of passive membrane permeability [3]. In kinase inhibitor design, an additional HBD at the hinge-binding region often contributes to selectivity through distinct hydrogen-bond networks [4].

Hydrogen Bonding Drug-Likeness Solubility

Indole Regioisomer Differentiation: Indol-3-yl-ethyl vs. Indol-5-yl and Indol-6-yl Analogs – Implications for Target Recognition

CAS 896383-11-2 attaches the hexanamide chain via an ethyl spacer to the 3-position of indole. The regioisomeric analog 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(1H-indol-5-yl)hexanamide (CAS 929868-31-5) links the hexanamide directly to the indole 5-position, eliminating the ethyl spacer . The ethyl spacer in the target compound introduces two additional rotatable bonds and shifts the indole plane orientation relative to the quinazolinone, which docking studies in related indole-quinazolinone cytotoxic series have shown to modulate π-stacking with aromatic residues in target binding sites [1][2]. In a cytotoxicity study of indole-quinazolinone amides, regioisomeric variations at the indole attachment point produced up to 5-fold differences in GI₅₀ values against cancer cell lines [2].

Regioisomerism Molecular Recognition Cytotoxicity

Lipophilicity and Predicted ADME Profile Differentiation Against Key Analogs

The XLogP3 of CAS 896383-11-2 is 3.0, placing it within the optimal range for oral bioavailability (1–3) per Lipinski's guidelines [1]. The shorter-linker propanamide analog (CAS 896372-63-7) has an estimated XLogP3 of ~3.3 due to lower polar surface area contribution from the truncated alkyl chain [2]. The butanamide analog (CAS 919730-74-8) has XLogP3 ~3.1 [3]. The target compound's molecular weight (418.5) and HBD count (3) satisfy Lipinski's Rule of Five, while the nine rotatable bonds exceed Veber's threshold (≤10), indicating acceptable but borderline oral bioavailability potential [4]. In contrast, the C3 analog (MW 376.4, 6 rotatable bonds) lies deeper within favorable ADME space, but sacrifices the linker-length-driven binding advantages documented above [5].

Lipophilicity ADME Prediction Drug-Likeness

Synthetic Tractability as a Differentiation Metric: Building-Block Purity and Availability vs. Custom Analogs

CAS 896383-11-2 is commercially available from multiple research-chemical suppliers at ≥95% purity, typically as a pre-formed building block . In contrast, the 2-thioxo-4-oxo analog 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide requires multi-step synthesis including thiocarbonyl introduction and bromination, with reported overall yields below 20% and purification challenges [1][2]. The target compound's fully oxidized 2,4-dioxo core is synthetically more accessible via straightforward alkylation of quinazoline-2,4(1H,3H)-dione with a pre-formed indole-ethylamine hexanamide intermediate, enabling reliable supply for medium-throughput screening campaigns [3]. This synthetic advantage translates into lower procurement lead times (typically 1–2 weeks for catalog items versus 6–8 weeks for custom synthesis) and reduced batch-to-batch variability .

Synthetic Accessibility Building Block Procurement

Optimal Application Scenarios for 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide (CAS 896383-11-2) Based on Quantitative Differentiation Evidence


Linker-Length SAR Probe for Quinazolinone-Indole Hybrid Optimization Campaigns

Use CAS 896383-11-2 as the C6-linker reference point in an SAR matrix that systematically varies linker length alongside C3 (CAS 896372-63-7) and C4 (CAS 919730-74-8) analogs. The +3 and +2 differences in rotatable bond count and ~30–40 Da molecular weight increments allow researchers to deconvolute linker flexibility contributions to target-binding thermodynamics. This approach has been validated in pancreatic lipase inhibitor series where alkyl extension from C4 to C6 altered Ki values and competitive inhibition character [1].

Molecular Docking and Pharmacophore Modeling with Defined Hydrogen-Bond Donor Configuration

Deploy CAS 896383-11-2 in computational docking campaigns against kinase ATP-binding sites or lipid-binding domains where the full 3-HBD quinazolinone core is required for hinge-region recognition. The compound's well-characterized 2D/3D structure (PubChem CID 4072046) serves as a reliable input for generating pharmacophore hypotheses that explicitly test the necessity of the C2 carbonyl, in contrast to 4-oxo-only analogs that lack this donor [2].

Regioisomeric Selectivity Screening in Cancer Cell Line Panels

Include CAS 896383-11-2 in a panel of indole regioisomers (indol-3-yl-ethyl vs. indol-5-yl vs. indol-6-yl) to probe the spatial requirements of target engagement in cytotoxicity assays. Published data on indole-quinazolinone amides show that regioisomeric switching can alter GI₅₀ values by up to 5-fold, making the indol-3-yl-ethyl configuration a critical variable for hit identification [3].

High-Purity Building Block for Focused Library Synthesis

Utilize CAS 896383-11-2 as a ≥95% purity, analytically validated starting material for parallel amide coupling or N-functionalization reactions to generate focused quinazolinone-indole libraries. The reliable commercial supply (≤2-week lead time) enables reproducible library production without the yield and purity variability associated with custom-synthesized 2-thioxo or bromo-substituted analogs .

Quote Request

Request a Quote for 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.